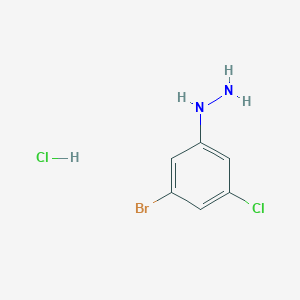
1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene
Vue d'ensemble
Description
“1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene” is a chemical compound with significant importance in scientific research and industrial applications. It is also known as "(2-Bromo-1-fluoroethyl)benzene" .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BrF . It has an average mass of 203.051 Da and a monoisotopic mass of 201.979340 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene has been utilized in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. The electronic perturbation of the p-methoxy group in these systems was indicated by UV–vis spectra and 31P NMR chemical shifts, highlighting its significance in chemical synthesis (Toyota et al., 2003).
Material Science and Liquid Crystals
- In material science, this compound has been used in the synthesis of liquid crystals. For instance, the reaction of pseudo‐glucal with Grignard reagents derived from 1‐bromo‐4‐methoxybenzene and other compounds in the presence of a catalytic amount of NiCl2(dppe) leads to β‐C‐aryl glycosides, which are useful as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).
Organic Synthesis and Fragrance Industry
- In the realm of organic synthesis and the fragrance industry, this compound is used as a precursor. For example, it is involved in the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, producing 2-methyl-3-aryl-propanals, which are valuable floral fragrances (Scrivanti et al., 2008).
Electrochemical Applications
- Electrochemical applications also utilize this compound. Selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam is one such example. The reduction of a bromoether derivative catalyzed by nickel(I) results in high yields of tetrahydrofuran derivatives, demonstrating the compound's utility in electrochemical reactions (Esteves et al., 2007).
Pharmaceutical and Drug Discovery
- In pharmaceutical research and drug discovery, the compound is involved in the synthesis of key intermediates. For instance, the telescoping process in the synthesis of a key intermediate of drug discoveries uses this compound. This process enhanced the yield and purity of the desired product, demonstrating the compound's significance in efficient drug synthesis (Nishimura & Saitoh, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXGRNGFEZIBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




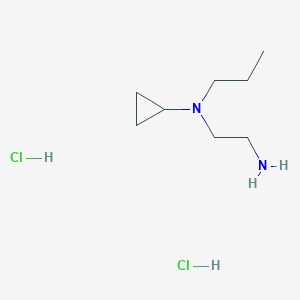
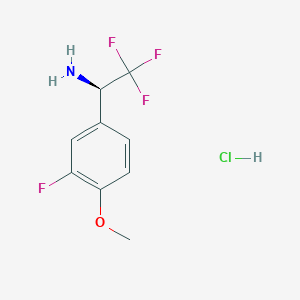


![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
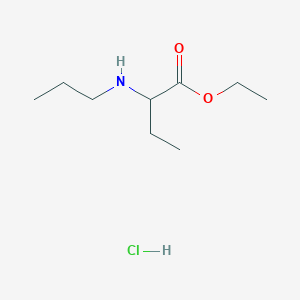
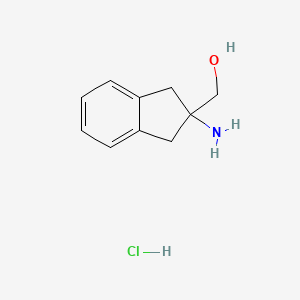
![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1382997.png)

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)
